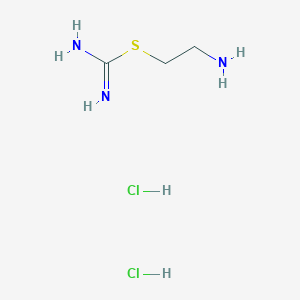
AET dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AET dichloride, also known as 1-(azidoethyl)-5H-tetrazole dichloride, is a highly energetic compound used in various scientific and industrial applications. It is a member of the azidotetrazole family, known for its high enthalpy of formation and sensitivity to external stimuli. This compound is characterized by its ability to form coordination compounds with metals, making it valuable in the field of energetic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of AET dichloride typically involves the reaction of azidoethylamine with tetrazole under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified using recrystallization techniques to obtain high-purity this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in specialized reactors. The process includes the careful handling of azidoethylamine and tetrazole, followed by purification steps such as distillation and crystallization. The final product is then packaged under strict safety protocols to ensure stability and prevent accidental detonation.
Análisis De Reacciones Químicas
Types of Reactions: AET dichloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into less energetic compounds.
Substitution: Halogen substitution reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products:
Oxidation: Formation of azidoethyl tetrazole oxides.
Reduction: Formation of azidoethyl tetrazole derivatives.
Substitution: Formation of halogen-substituted azidoethyl tetrazoles.
Aplicaciones Científicas De Investigación
AET dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in the synthesis of coordination compounds with metals such as copper, iron, and zinc. These compounds are studied for their energetic properties and potential use in explosives.
Biology: Investigated for its potential as a radioprotective agent due to its ability to protect proteins against radiation-induced damage.
Medicine: Explored for its use in the development of radioprotective drugs and other therapeutic agents.
Industry: Utilized in the production of high-energy materials and explosives, as well as in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
AET dichloride is compared with other similar compounds such as:
1-(azidomethyl)-5H-tetrazole (AzMT): Similar in structure but with a different alkyl group. AzMT has a higher enthalpy of formation and is more sensitive to external stimuli.
1-(azidopropyl)-5H-tetrazole (APT): Another similar compound with a longer alkyl chain. APT has lower sensitivity and enthalpy of formation compared to this compound.
Uniqueness: this compound is unique due to its specific alkyl group, which provides a balance between sensitivity and energetic properties. This makes it suitable for various applications where controlled energy release is required.
Comparación Con Compuestos Similares
- 1-(azidomethyl)-5H-tetrazole (AzMT)
- 1-(azidopropyl)-5H-tetrazole (APT)
- 2-aminoethylisothiuronium bromide hydrobromide (AET)
- 3-aminopropylisothiuronium bromide hydrobromide (APT)
Propiedades
Número CAS |
93365-28-7 |
|---|---|
Fórmula molecular |
C3H11Cl2N3S |
Peso molecular |
192.11 g/mol |
Nombre IUPAC |
2-aminoethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C3H9N3S.2ClH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H |
Clave InChI |
KKGIJYWJSRZTHR-UHFFFAOYSA-N |
SMILES canónico |
C(CSC(=N)N)N.Cl.Cl |
Números CAS relacionados |
56-10-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


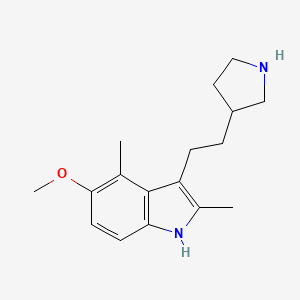

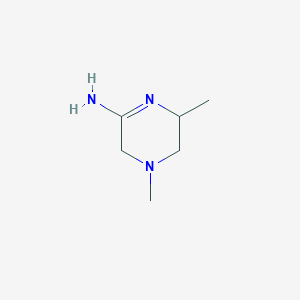
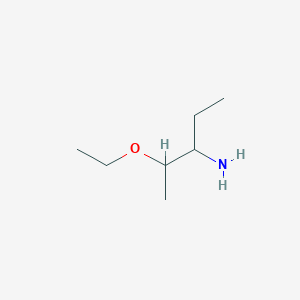
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
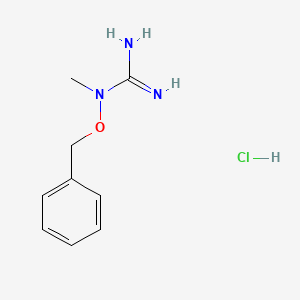
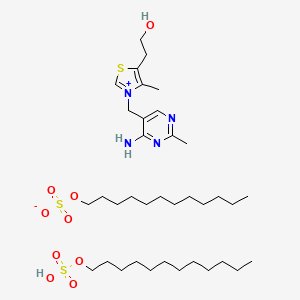
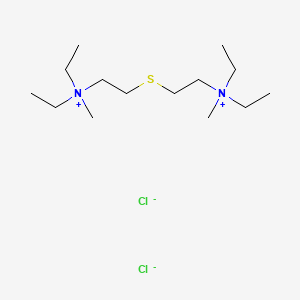
![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)




